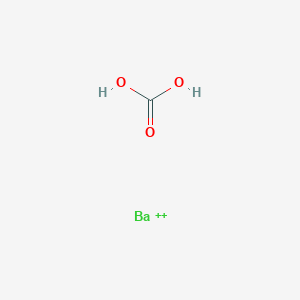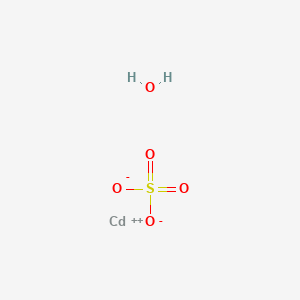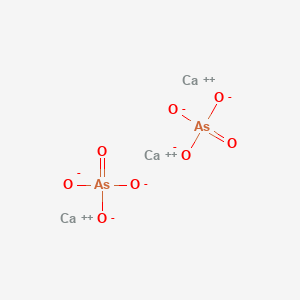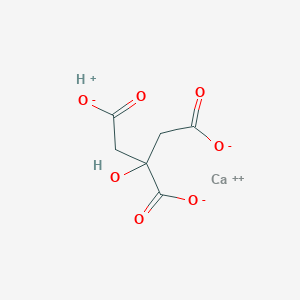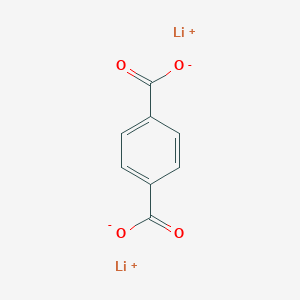
Dilithium terephthalate
Vue d'ensemble
Description
Dilithium terephthalate is an organic compound with the molecular formula C8H4Li2O4 . It is used in organic batteries due to its low cost, biodegradability, renewability, and environmental friendliness . The synthesized dilithium terephthalate has well-grown crystallinity and non-uniform shaped particles without impurities .
Synthesis Analysis
Dilithium terephthalate can be synthesized through an incomplete acid-base neutralization reaction . Its subsequent thermally induced decarboxylation mechanism leads to the formation of a new polymorph of dilithium . Another method of synthesis involves the use of waste soda bottles via microwave depolymerization .
Molecular Structure Analysis
The molecular structure of dilithium terephthalate is characterized by an average mass of 177.997 Da and a monoisotopic mass of 178.042969 Da . The amino-functionalized material possesses a previously unknown crystal structure .
Chemical Reactions Analysis
The electrochemical performance of dilithium terephthalate is influenced by the choice of carbon conductors and electrolytes in organic batteries . The high lithium transference number of LiTFSI/TEGDME and the high electrical conductivity of graphene contribute to its good electrochemical properties .
Physical And Chemical Properties Analysis
Dilithium terephthalate has a melting point of 300°C and is easily soluble in water and acetone. It has a density of 1.5 g/cm3 and is a stable compound that is highly resistant to moisture and heat. When dissolved in water, it forms a transparent solution.
Applications De Recherche Scientifique
Lithium Battery Applications
Dilithium terephthalate is extensively studied for its applications in lithium batteries. Lakraychi et al. (2018) explored the substituent effect on the redox potential of lithium terephthalate, assessing symmetrical dilithium disubstituted-terephthalates as anode materials for lithium-ion batteries (Lakraychi, Dolhem, Djedaïni-Pilard, & Bécuwe, 2018). Similarly, Zhang et al. (2019) improved the electrochemical performance of dilithium terephthalate-based organic lithium-ion batteries by using sodium alginate as a binder, leading to significant improvements in capacity and efficiency (Zhang, Ren, Han, Xiao, Wang, & Meng, 2019).
Material Composition and Structural Studies
Kaduk's research (2000) on the crystal structures of dilithium terephthalate provides essential insights into its molecular arrangement, which is crucial for understanding its electrochemical properties (Kaduk, 2000). Lim and Kim (2018) focused on optimizing the electrolyte and carbon conductor for dilithium terephthalate organic batteries, contributing to the development of more efficient and environmentally friendly battery technologies (Lim & Kim, 2018).
Electrochemical Behavior and Polymorphism
Bernard et al. (2022) examined the impact of polymorphism on the electrochemical behavior of dilithium (2,3-dilithium-oxy-)terephthalate vs. Li, highlighting the role of crystal chemistry in the efficiency of organic electrodes (Bernard, Jouhara, Quarez, Levieux-Souid, Le Caër, Tran-Van, Renault, & Poizot, 2022).
Fuel Cell Applications
Renault et al. (2013) explored the unique properties of dilithium (2,5-dilithium-oxy)-terephthalate salt in the context of fuel cells, demonstrating its dual electrochemical/chemical reactivity, which allows a Li cell based on this organic salt to operate as a sort of "Li/O2 fuel cell" in emergencies (Renault, Gottis, Barrès, Courty, Chauvet, Dolhem, & Poizot, 2013).
Anode Material for Lithium-Ion Batteries
Renault et al. (2017) presented the synthesis and characterization of dilithium 2-aminoterephthalate as a novel anode material for lithium-ion batteries, showing stable capacities and promising rate capabilities (Renault, Oltean, Ebadi, Edström, & Brandell, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future of dilithium terephthalate lies in its potential use in rechargeable lithium organic batteries . The use of molecular engineering focused on tailoring redox-active organic moieties could lead to significant progress in this area . Additionally, the mitigation of lithium polysulfide shuttling in lithium-sulfur batteries using dilithium terephthalate is a promising area of research .
Propriétés
IUPAC Name |
dilithium;terephthalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.2Li/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRBCNZJGBTYDI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Li2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dilithium terephthalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




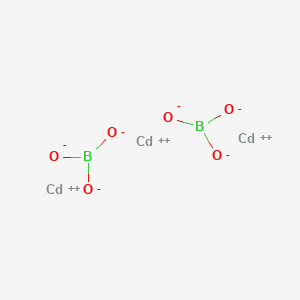

![4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde](/img/structure/B147897.png)



